N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-methyloxalamide
Description
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Properties
IUPAC Name |
N'-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-methyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-17-15(21)16(22)18-12-14(13-8-7-9-19(13)2)20-10-5-3-4-6-11-20/h7-9,14H,3-6,10-12H2,1-2H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBPDASEKCYFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC=CN1C)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-methyloxalamide is a complex organic compound characterized by its unique structural features, including an azepane ring, a pyrrole moiety, and an oxalamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. Preliminary studies indicate that it may modulate cellular pathways by binding to these targets, potentially leading to alterations in cellular functions or signaling processes. The presence of nitrogen-containing rings enhances its reactivity, allowing it to participate in various biochemical reactions.
Biological Activity
Research has suggested that this compound may exhibit several biological activities:
- Antimicrobial Properties : Initial investigations indicate potential antimicrobial effects, likely due to structural features that enhance interaction with microbial targets.
- Anticancer Activity : Similar compounds have demonstrated significant anticancer properties, particularly through inhibition of key cellular pathways involved in tumor growth and proliferation. The compound's ability to disrupt such pathways positions it as a candidate for further development in cancer therapeutics.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to this compound:
Synthesis and Chemical Behavior
The synthesis of this compound typically involves several key steps:
- Formation of the Azepane Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Pyrrole Synthesis : The pyrrole moiety may be synthesized via methods such as the Paal-Knorr synthesis.
- Coupling Reactions : The azepane and pyrrole units are coupled using suitable reagents.
- Oxalamide Formation : The final step involves linking the oxalamide group to complete the synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
